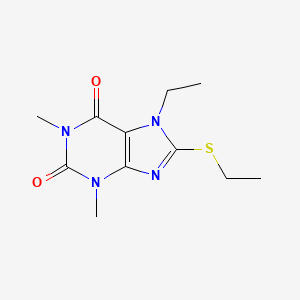

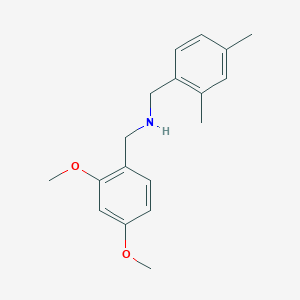

4-methyl-N-(4-methyl-2-pyrimidinyl)-2-quinazolinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-methyl-N-(4-methyl-2-pyrimidinyl)-2-quinazolinamine (MPQA) is a small molecule that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. MPQA is a quinazoline derivative that has been synthesized by various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.

科学的研究の応用

Antitrypanosomal Activity

This compound has been found to have potential antitrypanosomal activity. It has been tested for its in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense . Some of the compounds exhibited quite good antitrypanosomal activity .

Antiplasmodial Activity

The compound has shown excellent antiplasmodial activity. It has been tested against a causative organism of malaria, Plasmodium falciparum NF54 . The influence of the structural modifications on these activities is discussed .

Leukemia Treatment

Imatinib, a structurally similar compound, is one of the most used therapeutic agents to treat leukemia, which specifically inhibits the activity of tyrosine kinases . This suggests that “4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine” might have potential applications in leukemia treatment.

Synthesis of New Derivatives

New N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives were synthesized from the corresponding amines, applying optimized Buchwald-Hartwig amination conditions . This indicates that “4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine” can be used as a starting material for the synthesis of new derivatives.

Disulfide Formation

A phosphine-mediated one-step disulfide formation from S-nitrosothiols has been developed . This reaction can convert unstable S-nitrosothiols to stable disulfides via sulfenamide intermediates under very mild conditions . It has the potential to be used for the detection of S-nitrosothiols .

作用機序

Target of Action

Similar compounds, such as n-arylpyrimidin-2-amine derivatives, have been found to inhibit a number of kinases, such as bcr-abl kinase, rho-associated protein kinase, and glycogen synthase kinase (gsk3) . These kinases play crucial roles in cellular processes like cell cycle progression, signal transduction, and apoptosis .

Biochemical Pathways

Similar compounds have been found to affect pathways related to cell cycle progression and apoptosis . By inhibiting key kinases, these compounds can halt cell cycle progression, leading to cell death .

Result of Action

Similar compounds have shown antiproliferative activity against various cancer cell lines . By inhibiting key kinases and disrupting normal cellular processes, these compounds can induce cell death .

特性

IUPAC Name |

4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5/c1-9-7-8-15-13(16-9)19-14-17-10(2)11-5-3-4-6-12(11)18-14/h3-8H,1-2H3,(H,15,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZDBKZLSVYSJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC2=NC3=CC=CC=C3C(=N2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5832271.png)

![N-{[(3-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5832277.png)

![3-phenyl-N-[2-(phenylthio)phenyl]propanamide](/img/structure/B5832294.png)

![1-(3-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5832325.png)

![2-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B5832334.png)

![3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5832338.png)

![8-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-2,3-dihydro-7H-[1,4]dioxino[2,3-h]chromen-7-one](/img/structure/B5832345.png)

![3-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5832350.png)